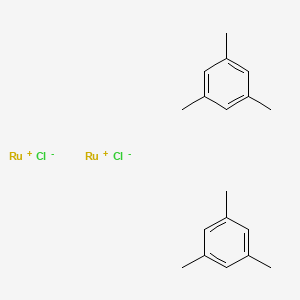
Dichloro(mesitylene)ruthenium(II) dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(mesitylene)ruthenium(II) dimer, also known as bis[dichloro(mesityl)ruthenium], is a coordination compound with the formula [RuCl2(mesitylene)]2. This compound features a ruthenium metal center coordinated to mesitylene (1,3,5-trimethylbenzene) and chloride ligands. It is a yellow to brown crystalline solid that is used primarily as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(mesitylene)ruthenium(II) dimer is typically synthesized by reacting mesitylene with ruthenium trichloride hydrate in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaling adjustments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(mesitylene)ruthenium(II) dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: Ruthenium complexes with new ligands replacing chloride.
Wissenschaftliche Forschungsanwendungen
Dichloro(mesitylene)ruthenium(II) dimer is widely used in scientific research due to its catalytic properties. Some key applications include:
Wirkmechanismus
The mechanism by which dichloro(mesitylene)ruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The mesitylene ligand stabilizes the ruthenium center, while the chloride ligands can be substituted to activate the metal center for catalysis. The compound often adopts a pseudo-octahedral “piano-stool” structure, which is crucial for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Dichloro(p-cymene)ruthenium(II) dimer
- Dichloro(hexamethylbenzene)ruthenium(II) dimer
- Benzeneruthenium(II) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
Comparison: Dichloro(mesitylene)ruthenium(II) dimer is unique due to its mesitylene ligand, which provides steric bulk and electronic properties that influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in specific catalytic applications, particularly in asymmetric hydrogenation and transfer hydrogenation reactions .
Eigenschaften
CAS-Nummer |
52462-31-4 |
|---|---|
Molekularformel |
C18H24Cl4Ru2 |
Molekulargewicht |
584.3 g/mol |
IUPAC-Name |
dichlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
BURZEBAWJUANFF-UHFFFAOYSA-J |
SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cl-].[Cl-].[Ru+].[Ru+] |
Kanonische SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















